2-Chloro-4-fluoro-5-methylbenzoic acid
Overview
Description
2-Chloro-4-fluoro-5-methylbenzoic acid is a chemical compound with the molecular formula C8H6ClFO2 . It has a molecular weight of 188.59 g/mol . This compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClFO2/c1-4-2-5 (8 (11)12)6 (9)3-7 (4)10/h2-3H,1H3, (H,11,12) . The canonical SMILES structure is CC1=CC (=C (C=C1F)Cl)C (=O)O .Physical And Chemical Properties Analysis
This compound has a molecular weight of 188.58 g/mol . It has a computed XLogP3-AA value of 2.5 , indicating its lipophilicity. It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 188.0040353 g/mol . The topological polar surface area is 37.3 Ų , and it has a heavy atom count of 12 .Scientific Research Applications
Heterocyclic Synthesis and Drug Discovery
2-Chloro-4-fluoro-5-methylbenzoic acid serves as a versatile building block in the synthesis of heterocyclic compounds, which are crucial in drug discovery. Křupková et al. (2013) demonstrated its utility in preparing diverse nitrogenous heterocycles, such as benzimidazoles and quinoxalinones, via solid-phase synthesis. These heterocycles have significant importance in pharmaceutical research due to their biological activity (Soňa Křupková, Petr Funk, M. Soural, J. Hlaváč, 2013).
Coordination Chemistry and Catalysis
The compound also finds applications in coordination chemistry, as evidenced by Fraser et al. (1974), who reported its involvement in the formation of cationic carbene complexes with metals like iridium, nickel, palladium, and platinum. These complexes are of interest for catalytic applications, highlighting the compound's role in the development of new catalytic systems (P. Fraser, W. R. Roper, F. Stone, 1974).
Materials Science
In materials science, this compound contributes to the development of functional materials. For instance, Tan et al. (2016) explored its modification to enhance the conductivity of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), a widely used material in organic electronics. This modification leads to significant improvements in the performance of organic solar cells, underscoring the compound's utility in advancing renewable energy technologies (L. Tan, Huanyu Zhou, Ting Ji, Liqiang Huang, Yiwang Chen, 2016).
Environmental Chemistry
Furthermore, its derivatives are studied for their environmental behavior and potential impacts. Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens, chemically related to this compound, in aquatic environments. Such studies are crucial for understanding the environmental persistence and ecological effects of chemical compounds, contributing to the development of safer and more sustainable chemicals (Camille Haman, X. Dauchy, C. Rosin, J. Munoz, 2015).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that benzoic acid derivatives can participate in various chemical reactions, such as nucleophilic substitution and oxidation . The presence of chlorine, fluorine, and a methyl group on the benzene ring of this compound could potentially influence its reactivity and interaction with its targets.
Biochemical Pathways
It is known that benzoic acid derivatives can influence a variety of biochemical processes, depending on their specific chemical structure and the nature of their interactions with biological targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-fluoro-5-methylbenzoic acid. Factors such as temperature, pH, and the presence of other substances can influence the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
2-chloro-4-fluoro-5-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPVKGJYOAKBDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601271610 | |
Record name | Benzoic acid, 2-chloro-4-fluoro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601271610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
208165-96-2 | |
Record name | Benzoic acid, 2-chloro-4-fluoro-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=208165-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-chloro-4-fluoro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601271610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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